molecular formula C15H20N2O2 B12947293 Benzyl 4-cyclopropylpiperazine-1-carboxylate

Benzyl 4-cyclopropylpiperazine-1-carboxylate

Cat. No.: B12947293
M. Wt: 260.33 g/mol
InChI Key: UXRVCSIBRKCHFI-UHFFFAOYSA-N
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Description

Benzyl 4-cyclopropylpiperazine-1-carboxylate is a chemical compound that features a piperazine ring substituted with a benzyl group and a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-cyclopropylpiperazine-1-carboxylate typically involves the reaction of benzyl chloroformate with 4-cyclopropylpiperazine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-cyclopropylpiperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxylate group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the benzyl group with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

Benzyl 4-cyclopropylpiperazine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Benzyl 4-cyclopropylpiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzyl-1H-pyrazole-4-carboxylic acid
  • Benzylpiperazine

Comparison

Benzyl 4-cyclopropylpiperazine-1-carboxylate is unique due to the presence of both a benzyl group and a cyclopropyl group on the piperazine ring. This structural feature distinguishes it from similar compounds like Benzylpiperazine, which lacks the cyclopropyl group, and 1-Benzyl-1H-pyrazole-4-carboxylic acid, which has a different core structure .

Properties

Molecular Formula

C15H20N2O2

Molecular Weight

260.33 g/mol

IUPAC Name

benzyl 4-cyclopropylpiperazine-1-carboxylate

InChI

InChI=1S/C15H20N2O2/c18-15(19-12-13-4-2-1-3-5-13)17-10-8-16(9-11-17)14-6-7-14/h1-5,14H,6-12H2

InChI Key

UXRVCSIBRKCHFI-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2CCN(CC2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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